What is the chemical structure of Vallesiachotamine?
What is the chemical structure of Vallesiachotamine?
An In-Depth Technical Guide to the Chemical Structure of Vallesiachotamine
Introduction
Vallesiachotamine is a monoterpene indole alkaloid characterized by a complex pentacyclic structure known as the vallesiachotamane skeleton.[1] This class of natural products has garnered significant interest from the scientific community due to its unique chemical architecture and potential biological activities. This guide provides a comprehensive technical overview of the chemical structure of vallesiachotamine, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its molecular composition, stereochemical intricacies, and the spectroscopic evidence that underpins our current understanding of this fascinating molecule.
Part 1: Core Chemical Identity
At its core, the identity of any chemical compound is defined by its elemental composition, connectivity, and three-dimensional arrangement of atoms. Vallesiachotamine is no exception, and its structure has been unequivocally established through a combination of spectroscopic and crystallographic techniques.
Molecular Formula and Weight
The molecular formula for vallesiachotamine is C₂₁H₂₂N₂O₃ .[2][3] This composition corresponds to a molecular weight of approximately 350.40 g/mol .[2] High-resolution mass spectrometry provides a more precise mass, confirming the elemental composition and the degree of unsaturation within the molecule.
IUPAC Nomenclature and Chemical Identifiers
The systematic name for vallesiachotamine, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is methyl (2S,12bS)-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate .[2][3] For ease of reference and database searching, several other identifiers are commonly used:
| Identifier | Value |
| CAS Number | 5523-37-5[2] |
| InChI | 1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3-/t16-,19-/m0/s1[2][3] |
| SMILES | C/C=C(/C=O)[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3[2] |
The Vallesiachotamane Skeleton
Vallesiachotamine is built upon a rare vallesiachotamane skeleton.[1] This intricate framework consists of a central indolo[2,3-a]quinolizine core, which is a fusion of an indole ring system with a quinolizidine moiety. The numbering of this heterocyclic system is crucial for unambiguously defining the position of substituents and stereocenters.
Caption: Core Indolo[2,3-a]quinolizine Skeleton of Vallesiachotamine.
Part 2: Stereochemistry and Isomerism
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Vallesiachotamine possesses key stereochemical features that define its unique shape.
Chiral Centers and Absolute Configuration
Vallesiachotamine has two chiral centers, located at positions C-2 and C-12b of the indolo[2,3-a]quinolizine skeleton. The absolute configuration of these stereocenters has been determined to be (2S, 12bS) .[2][3] This specific arrangement is a direct consequence of the enzymatic machinery involved in its biosynthesis in plants.
Geometric Isomerism in the Side Chain
A crucial structural feature of vallesiachotamine is the exocyclic double bond in the butenoyl side chain attached at C-2. This double bond gives rise to geometric isomerism. In vallesiachotamine, the configuration is (E) , as indicated by the IUPAC name.[2][3]
Isovallesiachotamine: The (Z)-Isomer
Nature also produces a geometric isomer of vallesiachotamine called isovallesiachotamine .[4] The key difference between these two molecules lies in the configuration of the side-chain double bond, which is (Z) in isovallesiachotamine.[5] The IUPAC name for isovallesiachotamine is methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate.[5] This subtle change in geometry can have a significant impact on the molecule's physical properties and biological activity.
Caption: Relationship between Vallesiachotamine and its Isomer.
Part 3: Elucidation of the Structure: A Spectroscopic Approach
The determination of the intricate structure of vallesiachotamine is a testament to the power of modern analytical techniques. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography has been instrumental in piecing together its molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments have been crucial in establishing the connectivity and stereochemistry of vallesiachotamine.[6][7]
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¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons of the indole ring, the olefinic protons of the side chain, and the aliphatic protons of the quinolizidine system.
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¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into their hybridization and functional group attachment. For instance, the signals for the carbonyl carbons in the ester and aldehyde groups appear at characteristic downfield shifts.[8]
-
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
General Protocol for NMR Analysis of Vallesiachotamine:
-
Sample Preparation: Dissolve a pure sample of vallesiachotamine (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Processing: Process the raw data using appropriate software to obtain high-resolution spectra.
-
Data Analysis:
-
Assign the proton and carbon signals based on their chemical shifts, multiplicities, and integration values.
-
Use COSY to identify proton-proton spin-spin coupling networks.
-
Use HSQC to correlate directly attached proton-carbon pairs.
-
Use HMBC to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.
-
Utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, which helps in confirming the stereochemistry.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful in confirming the molecular formula of vallesiachotamine by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule. This technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. A study published in Acta Crystallographica Section E has reported the crystal structure of vallesiachotamine, confirming the vallesiachotamane skeleton and the relative stereochemistry of the chiral centers.[1] The crystallographic data provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
Part 4: Natural Occurrence and Biosynthesis
Understanding the natural origins and biosynthetic pathway of vallesiachotamine provides context for its specific chemical structure.
Natural Sources
Vallesiachotamine is a secondary metabolite found in various plant species, primarily within the families Apocynaceae, Loganiaceae, and Rubiaceae.[8] It has been isolated from plants such as:
-
Palicourea rigida (Rubiaceae)[6]
-
Strychnos tricalysioides (Loganiaceae)[4]
-
Uncaria rhynchophylla (Rubiaceae)[3]
-
Rauvolfia serpentina (Apocynaceae)[3]
-
Rhazya stricta (Apocynaceae)[9]
The isolation of vallesiachotamine from these plant sources typically involves extraction with organic solvents, followed by chromatographic purification techniques.
General Protocol for Isolation of Vallesiachotamine:
-
Extraction: The dried and powdered plant material (e.g., leaves, bark) is extracted with a solvent such as methanol or ethanol.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The alkaloids are typically extracted into an acidic aqueous phase and then recovered by basifying the solution and extracting with an organic solvent.
-
Chromatography: The enriched alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography (e.g., silica gel, alumina) and preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Characterization: The purified compound is identified as vallesiachotamine through spectroscopic analysis (NMR, MS, IR, UV) and comparison with literature data.
Biosynthesis
Monoterpene indole alkaloids, including vallesiachotamine, are biosynthesized from the precursors tryptamine and secologanin.[8][10] Tryptamine is derived from the amino acid tryptophan, while secologanin is a monoterpenoid originating from the iridoid pathway. The condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, forms strictosidine, which is the central intermediate in the biosynthesis of a vast array of indole alkaloids.[8][10] A series of subsequent enzymatic reactions, including rearrangements, oxidations, and reductions, transform strictosidine into the diverse range of indole alkaloids, including the vallesiachotamane skeleton. The specific enzymes involved in the later steps of vallesiachotamine biosynthesis are a subject of ongoing research.
Caption: Simplified Biosynthetic Pathway to Vallesiachotamine.
Conclusion
The chemical structure of vallesiachotamine is a testament to the intricate biosynthetic capabilities of plants. Its unique vallesiachotamane skeleton, coupled with specific stereochemical features, makes it a molecule of significant interest to natural product chemists and pharmacologists. The elucidation of its structure, achieved through a synergistic application of spectroscopic and crystallographic methods, provides a solid foundation for further research into its synthesis, biological activity, and potential therapeutic applications.
References
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Leal, E. S., de Oliveira, C. M. A., & Kato, L. (2012). 13C-NMR Spectral Data of Alkaloids Isolated from Psychotria Species (Rubiaceae). Molecules, 17(5), 5585-5615. Available from: [Link]
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Vencato, I., da Silva, F. M., Oliveira, C., & Sabino, J. R. (2006). Vallesiachotamine. Acta Crystallographica Section E: Structure Reports Online, 62(2), o544-o546. Available from: [Link]
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Djerassi, C., Monteiro, H. J., Walser, A., & Durham, L. J. (1966). Alkaloid Studies. LVI. The Constitution of Vallesiachotamine. Journal of the American Chemical Society, 88(8), 1792-1798. Available from: [Link]
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Atta-ur-Rahman, & Malik, S. (1984). Isolation of Isovallesiachotamine from Legumes of Rhazya stricta. Journal of Natural Products, 47(2), 388-389. Available from: [Link]
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Saidi, N., Awang, K., & Yahya, M. (2018). Isolation of Oxoaphorpine Alkaloid from Bark of Cryptocarya Ferrea. Pharmacognosy Journal, 10(2). Available from: [Link]
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